Methyl 2-(dimethylamino)benzoate

Description

Properties

IUPAC Name |

methyl 2-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-7-5-4-6-8(9)10(12)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNSBHAIPOWHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143477 | |

| Record name | Methyl N,N-dimethylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid to solid; Fruity orange leaf type aroma | |

| Record name | Methyl N,N-dimethylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl N,N-dimethylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.093-1.099 | |

| Record name | Methyl N,N-dimethylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10072-05-6 | |

| Record name | Methyl N,N-dimethylanthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10072-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N,N-dimethylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010072056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N,N-dimethylanthranilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N,N-dimethylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(dimethylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N,N-DIMETHYLANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LQP0681T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-(dimethylamino)benzoate (CAS No. 10072-05-6). The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical workflows for chemical characterization.

Chemical Identity and Structure

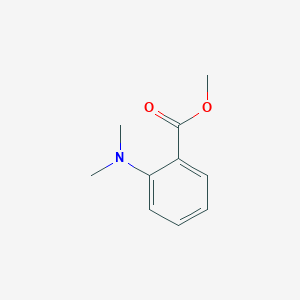

This compound, also known as Methyl N,N-dimethylanthranilate, is an aromatic ester.[1][2][3] Its structure consists of a benzene ring substituted with a methyl ester group and a dimethylamino group at positions 1 and 2, respectively.

-

IUPAC Name: this compound[4]

-

Synonyms: Methyl N,N-dimethylanthranilate, N,N-Dimethylanthranilic Acid Methyl Ester[1][2][3]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 179.22 g/mol | [1][2][4] |

| Appearance | Colorless to Yellow to Green clear liquid | [1] |

| Boiling Point | 131°C | [4] |

| Purity | ≥97.0% (GC, T) | [1][4] |

| SMILES | COC(=O)C1=CC=CC=C1N(C)C | [4] |

| InChI Key | ZCNSBHAIPOWHJE-UHFFFAOYSA-N | [3][4] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on established analytical techniques. The following sections outline the general methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid compound like this compound is typically determined via distillation.

-

Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology:

-

A small quantity of the sample is placed in a distillation flask fitted with a condenser and a thermometer.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

-

Pressure is noted, as boiling point is pressure-dependent. The value of 131°C is likely at atmospheric pressure unless otherwise specified.[4]

-

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of volatile compounds.

-

Objective: To separate the analyte from any impurities to quantify its percentage purity.

-

Methodology:

-

A small, diluted sample of this compound is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase).

-

Components separate based on their differential partitioning between the two phases.

-

A detector measures the quantity of each component as it elutes from the column.

-

The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[5] For this compound, one would expect to see distinct signals in the ¹H NMR spectrum corresponding to the aromatic protons, the methyl ester protons, and the N,N-dimethyl protons. The ¹³C NMR would similarly show unique peaks for each carbon atom in the molecule.[5]

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Protocol: The IR spectrum is obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples.[5] Key vibrational bands for this compound would include C=O stretching for the ester group (typically around 1720 cm⁻¹) and C-N stretching for the dimethylamino group.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern.

-

Protocol: The sample is ionized, commonly using an electron ionization (EI) source. The resulting ions are separated by their mass-to-charge (m/z) ratio.[5] The mass spectrum should show a parent ion peak corresponding to the molecular weight of 179.22.[1][2][4]

-

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the complete physicochemical characterization of a chemical compound such as this compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

Spectroscopic Profile of Methyl 2-(dimethylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(dimethylamino)benzoate (CAS No. 10072-05-6), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, quality control, and chemical synthesis by presenting detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

Chemical Structure and Properties

This compound is an aromatic ester with the following chemical structure:

Figure 1: Chemical structure of this compound.

Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | C-H stretch (aromatic) |

| Data not available | - | C-H stretch (aliphatic) |

| Data not available | - | C=O stretch (ester) |

| Data not available | - | C=C stretch (aromatic) |

| Data not available | - | C-N stretch |

| Data not available | - | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | Fragment ion |

| Data not available | - | Fragment ion |

| Data not available | - | Fragment ion |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for aromatic esters like this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

-

Figure 2: General workflow for NMR spectroscopy.

IR Spectroscopy

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Figure 3: General workflow for ATR-IR spectroscopy.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electron Ionization (EI) is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Figure 4: General workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a framework for understanding the spectroscopic characteristics of this compound. While specific, experimentally verified data for this compound is not widely available in public repositories, the provided information on its chemical structure, expected spectral features, and generalized experimental protocols offers a solid foundation for researchers. It is recommended that users of this compound perform their own spectroscopic analysis for confirmation and quality control purposes.

An In-depth Technical Guide to Methyl 2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of Methyl 2-(dimethylamino)benzoate, a compound of interest in various chemical and pharmaceutical research fields.

Molecular and Chemical Properties

This compound, also known by synonyms such as Methyl N,N-dimethylanthranilate, is a benzoate ester.[1][2] Its core structure consists of a benzene ring substituted with a methyl ester group and a dimethylamino group at the ortho position.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Alternate Molecular Weight | 179.219 g/mol , 179.2157 g/mol | [1][3] |

| CAS Registry Number | 10072-05-6 | [1][3] |

| Form | Colorless to Yellow to Green clear liquid | [2] |

| Purity | >97.0% (GC) | [2] |

Molecular Structure and Identification

The structural identifiers for this compound provide a standardized representation of its molecular architecture.

The following diagram illustrates the two-dimensional chemical structure of this compound.

Experimental Protocols and Characterization

While specific experimental protocols for the synthesis of this compound can vary, a general approach involves the esterification of N,N-dimethylanthranilic acid. Characterization of the compound typically relies on standard analytical techniques.

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

This workflow begins with the synthesized compound, which then undergoes purification. Following purification, a battery of analytical techniques is employed to confirm the structure and assess the purity of the compound. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) to determine the molecular weight, Gas Chromatography (GC) to assess purity, and Infrared (IR) spectroscopy to identify functional groups. The collective data from these analyses lead to the final verified structure and purity information.

Logical Data Hierarchy

The information pertaining to this compound can be organized hierarchically to better understand the relationships between its various identifiers and properties.

References

Navigating the Solubility Landscape of Methyl 2-(dimethylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Methyl 2-(dimethylamino)benzoate in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine precise solubility parameters in their laboratories.

Qualitative Solubility Profile

This compound, also known as Methyl N,N-dimethylanthranilate, is qualitatively described as soluble in ethanol and very slightly soluble in water.[1] For a structurally similar compound, Methyl 2-(methylamino)benzoate, it is reported to be miscible in all proportions with 96% ethanol, DMSO, and diethyl ether, suggesting that this compound is likely to exhibit good solubility in common polar aprotic and protic organic solvents.[2][3][4]

Table 1: Summary of Qualitative Solubility Data

| Compound | Solvent | Solubility Description |

| This compound | Ethanol | Soluble[1] |

| Water | Very slightly soluble[1] | |

| Methyl 2-(methylamino)benzoate | Ethanol (96%) | Miscible in all proportions[2][3][4] |

| DMSO | Miscible in all proportions[2][3][4] | |

| Diethyl Ether | Miscible in all proportions[2][3][4] |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, two standard and reliable methods for determining the solubility of a solid in a liquid are detailed below: the Isothermal Shake-Flask Method and Gravimetric Analysis.

Isothermal Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6][7][8][9]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed flask in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe fitted with a suitable filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved particles from being transferred.

-

Concentration Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Gravimetric Analysis

This method provides a direct measurement of the mass of the solute dissolved in a known mass or volume of solvent.[10][11][12][13]

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1 and 2 of the Isothermal Shake-Flask Method.

-

Sample Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant into a pre-weighed, empty container (e.g., a vial or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause decomposition of the solute).

-

Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven. Accurately weigh the container with the dry residue.

-

Calculation: The difference between the final mass (container + residue) and the initial mass of the empty container gives the mass of the dissolved this compound. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Shake-Flask Method coupled with analytical determination.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

References

- 1. Methyl N,N-dimethylanthranilate | C10H13NO2 | CID 82336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(methylamino)benzoate CAS#: 85-91-6 [m.chemicalbook.com]

- 3. Methyl 2-(methylamino)benzoate price,buy Methyl 2-(methylamino)benzoate - chemicalbook [chemicalbook.com]

- 4. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. ovid.com [ovid.com]

- 12. benchchem.com [benchchem.com]

- 13. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Natural Occurrence of Methyl Anthranilate Derivatives

Abstract: This technical guide addresses the natural occurrence of Methyl 2-(dimethylamino)benzoate and its closely related analog, Methyl 2-(methylamino)benzoate (also known as Methyl N-methylanthranilate). A comprehensive review of scientific literature reveals a significant lack of data regarding the natural occurrence, biosynthesis, and quantitative analysis of this compound. In contrast, its mono-methylated precursor is a known natural product found in various plant and animal species. This document provides a detailed overview of the natural sources, proposed biosynthetic pathways, and standard analytical methodologies for the identification and quantification of Methyl 2-(methylamino)benzoate, serving as a proxy for understanding its dimethylated derivative. All quantitative data are summarized in tables, and key experimental and biosynthetic workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the fields of natural products chemistry, chemical ecology, and drug development.

Introduction

This compound is an aromatic ester with potential applications in flavor, fragrance, and pharmaceutical industries. However, its presence as a naturally occurring compound is not well-documented in current scientific literature. In contrast, its immediate chemical precursor, Methyl 2-(methylamino)benzoate (CAS 85-91-6), is a recognized plant, fungal, and animal metabolite.[1][2] This compound contributes to the characteristic aroma of mandarin oranges and other citrus species.[1][3] Given the data scarcity for the dimethylated form, this guide will focus on the natural occurrence and analysis of Methyl 2-(methylamino)benzoate, providing a foundational understanding that can inform future research into its N,N-dimethylated analog.

Natural Occurrence of Methyl 2-(methylamino)benzoate

Methyl 2-(methylamino)benzoate has been identified as a volatile or semi-volatile component in a variety of natural sources, primarily in the plant kingdom. Its presence is often associated with floral scents and essential oils.

| Organism/Source | Species | Common Name | Part of Organism | Reference |

| Plant | Citrus reticulata | Mandarin Orange | Leaf Oil, Peel Oil | [1][2][3] |

| Plant | Kaempferia ethelae | N/A | Bulbs | [1] |

| Plant | Hyacinthus orientalis | Hyacinth | Flowers | [1] |

| Plant | Citrus aurantium | Petitgrain | Oil | [1] |

| Plant | Mangifera indica | Mango | Fruit (Volatiles) | [1] |

| Plant | Glycine max | Soybean | N/A | [2] |

Biosynthesis of Anthranilate Derivatives

The biosynthesis of anthranilate derivatives originates from the shikimate pathway, a core metabolic route in plants and microorganisms for the production of aromatic amino acids. While the specific enzymatic steps for the N,N-dimethylation of this compound are not elucidated, a hypothetical pathway can be proposed based on known biochemical reactions. The pathway begins with chorismate, a key branch-point intermediate from the shikimate pathway, which is converted to anthranilate. Subsequent modifications, including methylation and esterification, lead to the final products.

Caption: Proposed biosynthetic pathway for Methyl Anthranilate derivatives.

The diagram illustrates two plausible routes: methylation of the amino group followed by esterification of the carboxyl group, or vice-versa. The final steps leading to the dimethylated compound are hypothetical and marked with dashed lines. The methylation of the carboxyl group is catalyzed by enzymes like S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT).[4][5]

Experimental Protocols: Isolation and Identification

The identification of this compound from a natural source would involve a multi-step process including extraction, separation, and spectroscopic identification. The following represents a generalized, robust workflow for analyzing volatile and semi-volatile organic compounds from plant material.

References

- 1. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]

- 2. Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Developmental regulation of methyl benzoate biosynthesis and emission in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2-(dimethylamino)benzoate (CAS No. 85-91-6), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][2] Some suppliers may not classify it as hazardous under certain regulations; however, it is prudent to handle it with care based on the available data.[3]

GHS Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the table below.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 85-91-6 | [1][2] |

| Molecular Formula | C9H11NO2 | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Colorless to yellow to green clear liquid | [5] |

| Melting Point | 17 - 19 °C / 62.6 - 66.2 °F | [2] |

| Boiling Point | 256 - 258 °C / 492.8 - 496.4 °F | [2][6] |

| Flash Point | 133 °C / 271.4 °F | [6] |

| Density | 1.168 g/cm³ at 25 °C | [4] |

| Water Solubility | Insoluble | [2] |

| log Pow (Octanol/Water Partition Coefficient) | ~2.17 at 22 °C | [4] |

Toxicological Information

Detailed toxicological data for this compound is limited. However, available information from safety data sheets indicates the following:

| Toxicity Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity | LD50: 1177 mg/kg (for Methyl benzoate) | Rat | Not specified | [7] |

| Skin Corrosion/Irritation | Causes skin irritation | Not specified | Not specified | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Rabbit | OECD Test Guideline 405 (presumed) | [4] |

| Respiratory or Skin Sensitization | No data available | [4] | ||

| Germ Cell Mutagenicity | Negative | S. typhimurium | OECD Test Guideline 471 (Ames test) | [4] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | [4] | ||

| Phototoxicity | Phototoxic reactions observed at concentrations of 1% and 5% | Human | Not specified | [8] |

Note on Acute Oral Toxicity: The provided LD50 value is for the related compound Methyl benzoate. While this provides an indication of potential toxicity, it should be interpreted with caution for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological studies are often proprietary and not fully disclosed in safety data sheets. However, based on the referenced OECD guidelines, the general methodologies can be outlined.

Ames Test (OECD Test Guideline 471): This in vitro assay is used to assess the mutagenic potential of a substance. Strains of the bacterium Salmonella typhimurium that are histidine-requiring are exposed to the test substance with and without metabolic activation. The number of revertant colonies (those that regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential. For this compound, the result was negative.[4]

Rabbit Eye Irritation Test (Presumed OECD Test Guideline 405): This in vivo test evaluates the potential of a substance to cause eye irritation. A small amount of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are then observed for signs of irritation, such as redness, swelling, and discharge, at specific intervals. The severity and reversibility of the effects are scored to determine the irritation potential. This test identified this compound as causing serious eye irritation.[4]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound to minimize exposure:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or face shield (European Standard EN 166).[2][6] |

| Hand Protection | Compatible chemical-resistant gloves.[2][9] |

| Skin and Body Protection | Long-sleeved clothing, lab coat.[2] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[9][10] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][11] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6][12] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6][10]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2][10] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1][2][10] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[1][2][13] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2][10][13]

-

Specific Hazards: Combustible liquid.[4] In a fire, hazardous combustion products such as carbon oxides and nitrogen oxides may be formed.[1] Vapors are heavier than air and may spread along floors.[1][4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][13]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation. Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][4]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2][13]

Logical Workflow for Handling Exposure

The following diagram illustrates the logical workflow for handling a potential exposure to this compound in a laboratory setting.

Caption: Workflow for responding to an exposure incident.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not dispose of them with household waste. Avoid release to the environment.[4]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the supplier and proper laboratory safety training. Always consult the most current SDS for this compound before use.

References

- 1. Methyl 2-(methylamino)benzoate - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. perfumersworld.com [perfumersworld.com]

- 9. Safety Guideline [chemtrack.org]

- 10. drm-chem.com [drm-chem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]

A Technical Guide to the Biological Activity of Substituted Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities of substituted aminobenzoates. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anticholinesterase activities. This document details their mechanisms of action, presents quantitative biological data in structured tables, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.

Introduction to Substituted Aminobenzoates

Substituted aminobenzoates are a class of organic compounds derived from aminobenzoic acid, featuring substitutions on the benzene ring or at the amino or carboxyl groups. The parent structures, such as para-aminobenzoic acid (PABA), are crucial intermediates in the folic acid synthesis pathway of many microorganisms.[1] This makes enzymes in this pathway attractive targets for antimicrobial agents. The versatility of the aminobenzoate scaffold allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of biological activities.[1]

Anticancer Activity

Substituted aminobenzoates and their derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action and Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of substituted aminobenzoates. These compounds can act as inhibitors of key kinases within these cascades, disrupting the downstream signaling that promotes cancer cell growth and survival.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and differentiation.[2] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the MAPK and PI3K/AKT pathways.[3][4] Dysregulation of the EGFR pathway is a common feature in many cancers. Some substituted aminobenzoate derivatives have been shown to inhibit EGFR activity, blocking these pro-survival signals.[5]

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is frequently observed in cancer.[6] Certain substituted aminobenzoates can inhibit components of this pathway, such as PI3K or AKT, leading to the suppression of tumor growth.[7]

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in immunity, cell division, and apoptosis.[8] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins.[9] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[9] Constitutive activation of this pathway is linked to various cancers.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus.[10] This pathway is involved in cell proliferation, differentiation, and survival.[11] The Ras-Raf-MEK-ERK cascade is a well-characterized MAPK pathway often hyperactivated in cancer.

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted aminobenzoates and related compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |

| 2-Aminobenzothiazole | Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 |

| A549 (Lung) | 9.62 ± 1.14 | ||

| A375 (Melanoma) | 8.07 ± 1.36 | ||

| 2-Aminobenzothiazole-TZD | Compound 20 | HepG2 (Liver) | 9.99 |

| HCT-116 (Colon) | 7.44 | ||

| MCF-7 (Breast) | 8.27 | ||

| 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one | Compound 45 | A549 (Lung) | 0.44 |

| 2-Aminobenzothiazoles with 1,3,4-oxadiazole | Compound 24 | C6 (Rat Glioma) | 4.63 ± 0.85 |

| A549 (Lung) | 39.33 ± 4.04 | ||

| 2-Aminobenzothiazole Derivatives | Compounds 14-18 | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[7][12] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7]

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Substituted aminobenzoate compounds

-

MTT solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the substituted aminobenzoate compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (medium with the solvent used to dissolve the compounds) and untreated controls.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Substituted aminobenzoates exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Mechanism of Action

The primary mechanism of antimicrobial action for many aminobenzoic acid derivatives is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[14] By mimicking the natural substrate, PABA, these compounds block the production of dihydrofolic acid, a precursor for DNA synthesis, leading to a bacteriostatic effect.[14]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) |

| Aminobenzoic Acid Schiff Base | 4-(2-chlorobenzylidene)amino benzoic acid | Staphylococcus aureus | - |

| N,N-disubstituted 2-Aminobenzothiazole | Compound with Cl, CH3, H substituents | S. aureus (ATCC 25923) | 2.9 |

| Cyanostyrylquinoxalinyl-based PABA | - | Various strains | 7.9–31 (µM) |

| Benzimidazole derivative | - | L. monocytogenes | 15.62 |

| Sulfanilamide | - | Bacterial strains | 0.97 - 62.5 |

| 2-methyl-4-aminobenzoic acid | - | Bacterial strains | 0.97 - 62.5 |

| Sulfaguanidine | - | Bacterial strains | 0.97 - 62.5 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15][16]

Materials:

-

96-well sterile microtiter plates[15]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

-

Bacterial or fungal strains

-

Substituted aminobenzoate compounds

-

0.5 McFarland turbidity standard[16]

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the substituted aminobenzoate and perform two-fold serial dilutions in CAMHB in a 96-well plate.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16][17]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).[17]

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[17]

Anticholinesterase Activity

Certain substituted aminobenzoates have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.

Mechanism of Action

Acetylcholinesterase terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[18] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease.[18] Substituted aminobenzoates can act as inhibitors of this enzyme.

Quantitative Data on Anticholinesterase Activity

The inhibitory potency of compounds against acetylcholinesterase is determined by their IC50 values.

| Compound Class | Derivative | Enzyme | IC50 (µM) |

| Carbamates | Compound 1 | Butyrylcholinesterase | 0.12 ± 0.09 |

| Compound 7 | Butyrylcholinesterase | 0.38 ± 0.01 | |

| Ondansetron | - | Acetylcholinesterase | 33 |

| - | Butyrylcholinesterase | 2.5 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.[18]

Materials:

-

96-well microplate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine (ATCh) as substrate[18]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[18]

-

Substituted aminobenzoate compounds

-

Assay buffer

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a predefined period.

-

Substrate Addition: Initiate the reaction by adding the ATCh solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.[19]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control without an inhibitor. Determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of substituted aminobenzoates is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the amino and carboxyl groups. For instance, in the context of antimicrobial activity, the presence of a salicylidene moiety has been shown to be crucial for potent activity.[1] In anticancer derivatives, substitutions on the benzothiazole scaffold have a clear impact on cytotoxicity, with an observed rank order of OEt > H > Me > NO2.[5] These relationships provide valuable insights for the rational design of more potent and selective therapeutic agents.

Conclusion and Future Perspectives

Substituted aminobenzoates represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy against cancer, microbial pathogens, and their potential as cholinesterase inhibitors highlight their therapeutic potential. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and structure-activity relationships will be crucial for the development of next-generation therapeutics based on the aminobenzoate core.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 2-(dimethylamino)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(dimethylamino)benzoate, also known as N,N-dimethylanthranilic acid methyl ester, is an aromatic compound with diverse applications. While widely recognized for its use in the fragrance and flavor industries, this molecule also serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of three key functional groups: a tertiary amine, a methyl ester, and a benzene ring, which can be strategically manipulated to construct more complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of acridone derivatives, a class of compounds with significant biological and material science applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 10072-05-6 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Colorless to Yellow to Green clear liquid | [2][3] |

| Boiling Point | 133-134 °C at 16 mmHg | [4][5] |

| Density | 1.1 g/cm³ | [4][5] |

| Refractive Index | 1.5555 | [4][5] |

Application in the Synthesis of Acridone Derivatives

Acridones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic molecules. They have garnered significant interest due to their wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties. This compound can serve as a key precursor for the synthesis of N-substituted acridone derivatives through a multi-step synthetic sequence.

The overall synthetic strategy involves three main transformations:

-

Hydrolysis of the methyl ester to the corresponding N,N-dimethylanthranilic acid.

-

Ullmann Condensation of the N,N-dimethylanthranilic acid with an appropriate aryl halide to form an N-aryl-N,N-dimethylanthranilic acid derivative.

-

Intramolecular Cyclization of the N-aryl-N,N-dimethylanthranilic acid derivative to yield the final acridone product.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to N,N-Dimethylanthranilic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.

-

The N,N-dimethylanthranilic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Product | Yield (%) |

| This compound | 1.0 | N,N-Dimethylanthranilic Acid | >95 |

Protocol 2: Ullmann Condensation of N,N-Dimethylanthranilic Acid with an Aryl Halide

This protocol outlines the copper-catalyzed cross-coupling reaction to form the N-aryl-N,N-dimethylanthranilic acid intermediate.[6]

Materials:

-

N,N-Dimethylanthranilic Acid

-

Substituted Aryl Halide (e.g., 2-chlorobenzoic acid)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Copper powder

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

To a round-bottom flask, add N,N-dimethylanthranilic acid (1.0 eq), the substituted aryl halide (2.0 eq), anhydrous sodium carbonate (1 mol%), and copper powder (3 mol%).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a 1:1 (v/v) mixture of hydrochloric acid and water with stirring.

-

Allow the resulting mixture to stand overnight to facilitate precipitation.

-

Collect the precipitated solid by filtration, wash thoroughly with boiling water.

-

Recrystallize the crude product from an ethanol-water mixture to afford the purified N-aryl-N,N-dimethylanthranilic acid.[6]

Quantitative Data (Representative for similar reactions): [6]

| N-phenylanthranilic Acid Derivative | Aryl Halide | Product | Yield (%) |

| 2-((3,5-Dimethylphenyl)amino)benzoic acid | 2-chlorobenzoic acid | 1,3-Dimethylacridin-9(10H)-one | 90 (of the N-phenylanthranilic acid) |

Protocol 3: Iron(II)-Catalyzed Intramolecular Cyclization to Acridone

This protocol describes the final ring-closing step to form the acridone scaffold.[7]

Materials:

-

N-Aryl-N,N-dimethylanthranilic Acid derivative

-

Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

-

Dichloromethyl methyl ether (DCME)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the N-aryl-N,N-dimethylanthranilic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Iron(II) trifluoromethanesulfonate (Fe(OTf)₂) (e.g., 10 mol%) to the solution.

-

Add dichloromethyl methyl ether (DCME) (1.0 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired acridone derivative.[7]

Quantitative Data (Representative for similar reactions): [7]

| N-phenylanthranilic Acid Derivative | Product | Yield (%) |

| N-phenylanthranilic acid | 10H-acridin-9-one | 98 |

| 2-((4-methoxyphenyl)amino)benzoic acid | 2-methoxyacridin-9(10H)-one | 95 |

| 2-((4-chlorophenyl)amino)benzoic acid | 2-chloroacridin-9(10H)-one | 92 |

Other Potential Synthetic Applications

While the synthesis of acridones is a well-defined application, the reactivity of this compound suggests its potential in other synthetic transformations:

-

Directed Ortho-Metalation (DoM): The dimethylamino group is a potential directing group for ortho-lithiation, which would allow for the introduction of various electrophiles at the C6 position of the benzene ring. This would open up pathways to a wide range of substituted aromatic compounds.

-

Grignard Reactions: The methyl ester can react with Grignard reagents to form tertiary alcohols, which are valuable intermediates in organic synthesis.[8]

-

Friedel-Crafts Acylation Precursor: While the electron-donating dimethylamino group can complicate direct Friedel-Crafts reactions on the same ring, N,N-dimethylanthranilic acid (derived from the ester) can be used to synthesize 2-aminobenzophenones, which are precursors for various pharmaceuticals and heterocyclic systems.[9][10]

Conclusion

This compound is a readily available and economically viable starting material that holds significant potential for the synthesis of complex organic molecules. Its application in the synthesis of acridone derivatives highlights its utility as a versatile building block. The protocols provided herein offer a detailed guide for researchers interested in exploring the synthetic utility of this compound. Further investigation into its reactivity in directed ortho-metalation and other transformations is warranted and will likely expand its role in modern organic synthesis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. US5136085A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Methyl 2-(dimethylamino)benzoate as a Photoinitiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 2-(dimethylamino)benzoate as a co-initiator in photo-induced polymerization reactions. Due to the limited availability of data specifically for this compound, this document leverages findings from structurally similar and isomeric compounds, such as Ethyl 4-(dimethylamino)benzoate (EDB), to provide a foundational understanding and practical guidance. These notes are intended to serve as a starting point for researchers and professionals in materials science and drug development.

Introduction

This compound is a tertiary amine that functions as a highly effective co-initiator or synergist in Type II photoinitiator systems. Upon exposure to ultraviolet (UV) light, it works in conjunction with a primary photoinitiator (photosensitizer), such as benzophenone or isopropyl thioxanthone (ITX), to generate free radicals. These radicals then initiate the polymerization of various monomers, making it a valuable component in UV-curable coatings, inks, adhesives, and in the fabrication of polymeric materials for biomedical applications.

The key advantages of using amine co-initiators like this compound include enhanced polymerization rates and the mitigation of oxygen inhibition, a common issue in free-radical polymerization.

Mechanism of Action: Type II Photoinitiation

This compound participates in a bimolecular radical generating process characteristic of Type II photoinitiators. The general mechanism involves the following steps:

-

Photoexcitation: The primary photoinitiator (e.g., benzophenone) absorbs UV radiation and is promoted to an excited singlet state, followed by efficient intersystem crossing to a more stable, longer-lived triplet state.

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the alkyl group of the tertiary amine in this compound.

-

Radical Formation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical (from the primary photoinitiator) and a highly reactive α-aminoalkyl radical from the this compound.

-

Initiation: The α-aminoalkyl radical is the primary species responsible for initiating the polymerization by attacking the double bonds of the monomer units. The ketyl radical is less reactive and may participate in termination reactions.

This process is visually represented in the following diagram:

Caption: Mechanism of Type II Photoinitiation.

Quantitative Data

The efficiency of photoinitiator systems is typically evaluated by measuring the rate of polymerization and the final monomer conversion. The following tables summarize quantitative data from studies on systems using Ethyl 4-(dimethylamino)benzoate (EDB), a para-isomer of this compound, which is expected to have comparable performance.

Table 1: Photopolymerization of Methyl Methacrylate (MMA) using different Photoinitiator Systems. [1][2]

| Photoinitiator System | Monomer Conversion (%) | Time (min) | Resulting Polymer Mw ( g/mol ) |

| ITX / EDB | 80 | 20 | 170,000 |

| Type I Photoinitiator (TPO) | Lower than ITX/EDB | 20 | Not specified |

| ITX / EDB / TA | >80 | <20 | 200,000 |

ITX: Isopropyl thioxanthone, EDB: Ethyl 4-(dimethylamino)benzoate, TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TA: Triazine A (a radical scavenger). Data is illustrative and based on typical results from cited literature.

Table 2: Polymerization Kinetics for Different Monomers with a Camphorquinone (CQ) / Ethyl 4-(dimethylamino)benzoate (EDMAB) System. [3][4]

| Monomer System | Maximum Rate of Polymerization (Rpmax) (%s-1) | Final Degree of Conversion (%) |

| HEMA-based | 2.2 ± 0.1 | 73.3 ± 0.7 |

| HEMAM-based | 1.0 ± 0.1 | 17.7 ± 3.3 |

HEMA: 2-hydroxyethyl methacrylate, HEMAM: N-hydroxyethyl methacrylamide. Data illustrates the influence of monomer structure on polymerization kinetics.

Experimental Protocols

The following are generalized protocols for conducting photopolymerization using a Type II initiator system with an amine co-initiator like this compound. These should be adapted based on the specific monomer, desired polymer properties, and available equipment.

Protocol 1: Bulk Photopolymerization of Methyl Methacrylate (MMA)

Objective: To prepare poly(methyl methacrylate) (PMMA) via bulk photopolymerization.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Isopropyl thioxanthone (ITX) or Benzophenone (primary photoinitiator)

-

This compound (co-initiator)

-

Glass vials or molds

-

UV light source (e.g., high-pressure mercury lamp, 365 nm)

-

Nitrogen or Argon source for inerting

Procedure:

-

Inhibitor Removal: Wash MMA with an equal volume of 5% aqueous NaOH solution three times in a separatory funnel to remove the inhibitor (e.g., hydroquinone). Wash with deionized water until the aqueous layer is neutral. Dry the MMA over anhydrous magnesium sulfate and filter.

-

Formulation Preparation: In a light-protected container (e.g., amber vial), prepare the photopolymerization mixture. A typical formulation consists of:

-

MMA (e.g., 10 g)

-

ITX (e.g., 0.1-1.0 wt% relative to monomer)

-

This compound (e.g., 1.0-3.0 wt% relative to monomer)

-

-

Inerting: Transfer the formulation to the reaction vessel (e.g., glass vial). Purge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

UV Curing: Place the reaction vessel under the UV light source at a controlled distance. Irradiate the sample for a predetermined time (e.g., 5-30 minutes). The curing time will depend on the light intensity, initiator concentration, and sample thickness.

-

Polymer Isolation and Characterization: After irradiation, the solid polymer can be removed from the mold. The conversion can be determined gravimetrically or by techniques like FTIR or NMR spectroscopy. The molecular weight of the resulting PMMA can be analyzed by Gel Permeation Chromatography (GPC).

Caption: Experimental Workflow for Bulk Photopolymerization.

Protocol 2: Preparation of a UV-Curable Coating

Objective: To formulate and cure a simple acrylate-based coating.

Materials:

-

Acrylate oligomer (e.g., Urethane diacrylate)

-

Reactive diluent (e.g., Tripropyleneglycol diacrylate, TPGDA)

-

Benzophenone (photoinitiator)

-

This compound (co-initiator)

-

Substrate (e.g., glass slide, metal panel)

-

Film applicator or spin coater

-

UV curing system

Procedure:

-

Formulation: In a light-protected container, mix the components of the coating formulation. A typical formulation might be:

-

Urethane diacrylate oligomer (50 wt%)

-

TPGDA (45 wt%)

-

Benzophenone (3 wt%)

-

This compound (2 wt%) Ensure thorough mixing until a homogeneous solution is obtained. Gentle warming may be required to reduce viscosity.

-

-

Application: Apply a thin film of the formulation onto the substrate using a film applicator (e.g., to a thickness of 50 µm) or by spin coating.

-

Curing: Pass the coated substrate under a UV lamp on a conveyor belt at a controlled speed or place it in a static UV curing chamber. The required UV dose will depend on the formulation and film thickness.

-

Evaluation: Assess the properties of the cured coating, such as tack-free time, hardness (pencil hardness test), adhesion (cross-hatch test), and solvent resistance.

Applications in Drug Development

In the field of drug development and biomedical research, photopolymerization is utilized for:

-

Hydrogel Formation: Creating cross-linked polymer networks for controlled drug release, tissue engineering scaffolds, and cell encapsulation.

-

Dental Materials: Curing of dental resins and composites.[3]

-

Microfluidics: Fabricating microfluidic devices for drug screening and diagnostics.

When using this compound in biomedical applications, it is crucial to assess the biocompatibility and potential cytotoxicity of the final polymer, as residual unreacted initiator or co-initiator can leach out.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated for specific applications. The performance of this compound may vary depending on the specific experimental conditions and the other components of the formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]

Application of Methyl 2-(dimethylamino)benzoate in UV-Curable Coatings: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(dimethylamino)benzoate is a highly efficient tertiary amine co-initiator, or synergist, utilized in ultraviolet (UV) light-curable coating formulations. It is primarily used in conjunction with Type II photoinitiators, such as benzophenone and its derivatives. Upon exposure to UV radiation, this compound facilitates the generation of free radicals, which are essential for initiating the polymerization of acrylate or methacrylate-based resins.[1] Its key role is to accelerate the curing process and to mitigate oxygen inhibition, a common issue in UV curing that can lead to tacky or uncured surfaces.[1] This attribute ensures a more complete and consistent cure, resulting in coatings with enhanced physical and chemical properties. Applications for coatings containing this synergist are extensive and include printing inks, wood varnishes, adhesives, and decorative coatings.[1]

Mechanism of Action: Photoinitiation

In a typical Type II photoinitiator system, the photoinitiator (e.g., benzophenone) absorbs UV energy and is excited to a singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet-state photoinitiator then abstracts a hydrogen atom from the amine co-initiator, this compound. This process generates a reactive free radical on the amine synergist, which in turn initiates the polymerization of the monomers and oligomers in the coating formulation. A significant advantage of this mechanism is the consumption of dissolved oxygen by the amine radicals, which helps to overcome oxygen inhibition at the coating's surface.[1]

Data Presentation: Performance Characteristics

The concentration of this compound can be optimized to achieve desired coating properties. The following tables provide representative data on the effect of its concentration on key performance indicators of a standard UV-curable clear acrylate coating.

Table 1: Effect of this compound Concentration on Cure Speed and Hardness

| Formulation ID | This compound (wt%) | Photoinitiator (wt%) | Cure Speed (m/min) | Pencil Hardness (ASTM D3363) |

| F1 | 0 | 3 | 10 | HB |

| F2 | 1 | 3 | 25 | F |

| F3 | 2 | 3 | 40 | H |

| F4 | 3 | 3 | 55 | 2H |

| F5 | 4 | 3 | 55 | 2H |

Table 2: Effect of this compound Concentration on Adhesion and Solvent Resistance

| Formulation ID | This compound (wt%) | Photoinitiator (wt%) | Adhesion (ASTM D3359) | MEK Double Rubs (ASTM D4752) |

| F1 | 0 | 3 | 3B | 50 |

| F2 | 1 | 3 | 4B | 120 |

| F3 | 2 | 3 | 5B | >200 |

| F4 | 3 | 3 | 5B | >200 |

| F5 | 4 | 3 | 5B | >200 |

Note: The data presented are illustrative and may vary depending on the specific formulation, substrate, and curing conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow for Coating Evaluation

Protocol 1: Pencil Hardness Test (ASTM D3363)

Objective: To determine the scratch hardness of a cured coating film.

Materials:

-

A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

-

Pencil sharpener or fine-grit (400) sandpaper.

-

A mechanical pencil holder that maintains a 45° angle and applies a constant force (750g).

-

Coated substrate panels.

Procedure:

-

Pencil Preparation: Remove approximately 5-6 mm of wood from the pencil tip, leaving the lead core exposed. Square the lead tip by holding the pencil perpendicular to a piece of 400-grit sandpaper and rubbing it in a circular motion until a flat, smooth tip is achieved.

-

Testing: Place the coated panel on a firm, level surface.

-

Starting with the hardest pencil (e.g., 6H), place the pencil in the holder and gently place it on the coating surface at a 45° angle.

-

Push the pencil forward away from the operator for a distance of at least 6.5 mm (0.25 inches), applying uniform downward pressure.

-

Examine the surface for any scratches or gouges.

-

If a scratch is observed, repeat the test with the next softer pencil.

-

The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.